Fluazaindolizine Fluazaindolizine Fluazaindolizine is a member of the class of imidazopyridines that is the amide formed from the formal condensation of the carboxy group of 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid with the sulfonamide nitrogen of 2-chloro-5-methoxybenzene-1-sulfonamide. It has a role as a nematicide and an agrochemical. It is a monocarboxylic acid amide, an aromatic amide, a monomethoxybenzene, a member of monochlorobenzenes, an organofluorine pesticide, an imidazopyridine and a N-sulfonylcarboxamide.
Brand Name: Vulcanchem
CAS No.: 1254304-22-7
VCID: VC7831208
InChI: InChI=1S/C16H10Cl2F3N3O4S/c1-28-9-2-3-10(17)13(5-9)29(26,27)23-15(25)12-7-24-6-8(16(19,20)21)4-11(18)14(24)22-12/h2-7H,1H3,(H,23,25)
SMILES: COC1=CC(=C(C=C1)Cl)S(=O)(=O)NC(=O)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F
Molecular Formula: C16H10Cl2F3N3O4S
Molecular Weight: 468.2 g/mol

Fluazaindolizine

CAS No.: 1254304-22-7

Cat. No.: VC7831208

Molecular Formula: C16H10Cl2F3N3O4S

Molecular Weight: 468.2 g/mol

* For research use only. Not for human or veterinary use.

Fluazaindolizine - 1254304-22-7

Specification

CAS No. 1254304-22-7
Molecular Formula C16H10Cl2F3N3O4S
Molecular Weight 468.2 g/mol
IUPAC Name 8-chloro-N-(2-chloro-5-methoxyphenyl)sulfonyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide
Standard InChI InChI=1S/C16H10Cl2F3N3O4S/c1-28-9-2-3-10(17)13(5-9)29(26,27)23-15(25)12-7-24-6-8(16(19,20)21)4-11(18)14(24)22-12/h2-7H,1H3,(H,23,25)
Standard InChI Key PHCCDUCBMCYSNQ-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)Cl)S(=O)(=O)NC(=O)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F
Canonical SMILES COC1=CC(=C(C=C1)Cl)S(=O)(=O)NC(=O)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F

Introduction

Key Findings

Fluazaindolizine (CAS No. 1254304-22-7) is a sulfonamide-class nematicide with a unique biochemical mode of action, first registered by the U.S. Environmental Protection Agency (EPA) in 2023 . It demonstrates selective activity against plant-parasitic nematodes, including Meloidogyne (root-knot), Globodera (cyst), and Xiphinema (dagger) species, while showing minimal impact on non-target organisms . Field trials across diverse crops, such as ginger, tomatoes, and citrus, have reported yield increases of up to 3100% and gall index reductions of 68.7% compared to untreated controls . Despite its low mammalian toxicity, mitigation measures are required to address ecological risks to honeybees and terrestrial mammals .

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

Fluazaindolizine (IUPAC name: 8-chloro-N-[(2-chloro-5-methoxyphenyl)sulfonyl]-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide) is a halogenated indole derivative with a molecular formula of C16H10Cl2F3N3O4S\text{C}_{16}\text{H}_{10}\text{Cl}_2\text{F}_3\text{N}_3\text{O}_4\text{S} and a molecular weight of 468.2 g/mol . Its crystalline structure features a trifluoromethyl group at position 6 and a sulfonamide moiety at position 2, contributing to its nematicidal activity .

Physicochemical Data

Key properties are summarized below:

PropertyValueConditions
Melting point218.5°CDecomposes at 260°C
Water solubility0.02 g/L (pH 4) → 2.85 g/L (pH 9)20°C
LogP2.2 (pH 4) → -0.7 (pH 9)Ionization-dependent
Vapor pressure2.04×1062.04 \times 10^{-6} Pa20°C
Henry's Law constant0.46×1060.46 \times 10^{-6} Pa·m³/molpH 7
Soil adsorption (Koc)107–192 L/kgVariable depending on pH

The pH-dependent solubility and ionization profile enable targeted delivery in alkaline soils, while low volatility minimizes atmospheric dispersion .

Mechanism of Action and Biochemical Targets

Nematicidal Activity

Fluazaindolizine induces irreversible paralysis in nematodes by disrupting the β-fatty acid oxidation pathway and citric acid cycle enzymes, particularly 2-oxoglutarate dehydrogenase . This dual inhibition depletes cellular ATP reserves, leading to immobility within 24 hours (ED₅₀: 30–788 ppm depending on species) .

Species-Specific Efficacy

Laboratory assays reveal significant variation in sensitivity:

Nematode Species24-h ED₅₀ (ppm)Reversibility Post-Rinse
Globodera ellingtonae (cyst)30No
Meloidogyne incognita (root-knot)100.7No
Xiphinema americanum (dagger)141–189Partial (40–57% recovery)
Pratylenchus penetrans (lesion)>189No effect

Meloidogyne hapla populations exhibited the broadest resistance range (ED₅₀: 72–788 ppm), underscoring the need for resistance management strategies .

Agricultural Applications and Field Performance

Optimal Use Patterns

The EPA-approved formulation (Salibro™ Reklemel™ active) is applied as a suspension concentrate (500 g/L) at 1.5–2.0 kg ai/ha, with dual applications recommended at planting and first soil coverage . Soil incorporation within 12 hours reduces volatilization and enhances nematode contact .

Crop-Specific Results

A 5-year ginger trial demonstrated:

  • Tuber yield: 3100% increase over controls

  • Gall index reduction: 68.7%

  • Plant growth: 37% improvement .

In tomato systems, a single 94 ppm drench suppressed M. incognita reproduction by 73% . By contrast, M. chitwoodi required higher concentrations (47 ppm → 62% reproduction rate vs. controls), highlighting species-specific optimization needs .

Environmental Fate and Ecotoxicology

Degradation and Mobility

Fluazaindolizine exhibits moderate soil mobility (Koc: 107–192 L/kg) and prolonged persistence under anaerobic conditions :

EnvironmentHalf-Life (Days)Conditions
Aerobic soil5.8–72920°C
Anaerobic soil100–2,73020°C
Aquatic (aerobic)21.6–51.3pH 7, 20°C

Photodegradation is negligible in soil (half-life: 283.8 days) but accelerates in water (1.34 days) .

Ecological Risk Mitigation

While the EPA classified fluazaindolizine as non-toxic to humans, mandatory mitigations include:

  • Buffer zones (10–30 m) to protect aquatic habitats

  • Prohibition of aerial application

  • Soil incorporation within 6 hours to reduce avian exposure .

Regulatory Status and Global Adoption

U.S. EPA Registration

Approved in September 2023 for 14 crops, including citrus, stone fruits, and tuber vegetables . The 2025 revised risk assessment introduced additional protections for 63 endangered species, requiring consultation with the U.S. Fish and Wildlife Service prior to use .

International Approvals

  • Australia: Approved in 2021 for vegetable crops under the APVMA .

  • EU: Pending review under EC Regulation 1107/2009, with emphasis on groundwater leaching potential .

Resistance Management and Future Directions

Fluazaindolizine’s novel action mechanism positions it as a rotational alternative to carbamates and organophosphates. Integrated pest management (IPM) protocols recommend:

  • Annual application limits: ≤2 applications/year

  • Rotation with biologicals (e.g., Pasteuria penetrans)

  • Soil pH monitoring to maintain efficacy .

Ongoing research focuses on hybrid formulations with fluopyram to broaden the spectrum against lesion nematodes (Pratylenchus spp.) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator